1-Benzyl-4,4-difluoropiperidine
Overview
Description
1-Benzyl-4,4-difluoropiperidine is a chemical compound with the molecular formula C12H15F2N . It is used for experimental and research purposes .
Synthesis Analysis
Piperidones, which include 1-Benzyl-4,4-difluoropiperidine, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . There have been considerable efforts devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4,4-difluoropiperidine consists of 12 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
Piperidones, including 1-Benzyl-4,4-difluoropiperidine, are known for their unique biochemical properties. They are used in the synthesis of larger molecules with diverse properties and applications .Scientific Research Applications
Pharmacology
1-Benzyl-4,4-difluoropiperidine: is a valuable compound in pharmacology due to its potential as a building block for various pharmacologically active molecules. Its difluoropiperidine core can be utilized to create ligands that may interact with central nervous system receptors, potentially leading to new treatments for neurological disorders .
Organic Synthesis
In organic synthesis, 1-Benzyl-4,4-difluoropiperidine serves as a versatile intermediate. Its benzylic position is particularly reactive, allowing for various substitutions and functional group transformations. This reactivity can be harnessed to synthesize complex organic molecules with potential applications in drug development and other areas of chemistry .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant, especially in the design of new drug candidates. Its structure can be modified to produce analogs with improved pharmacokinetic properties, such as increased bioavailability or better blood-brain barrier permeability, which is crucial for CNS-active drugs .
Industrial Applications
1-Benzyl-4,4-difluoropiperidine: finds industrial applications as a chemical intermediate in the synthesis of various compounds. Its stability and reactivity make it suitable for large-scale production processes, contributing to the manufacturing of materials ranging from pharmaceuticals to specialty chemicals .
Biochemistry Research
In biochemistry research, this compound can be used to study enzyme-substrate interactions, particularly in systems where fluorinated analogs of natural substrates are employed to investigate enzymatic mechanisms or to develop enzyme inhibitors .
Material Science
The applications of 1-Benzyl-4,4-difluoropiperidine in material science include the development of novel materials with specific properties. Its incorporation into polymers or other macromolecules could lead to materials with unique characteristics, such as enhanced durability or specialized functionalities .
Proteomics
Proteomics research can benefit from 1-Benzyl-4,4-difluoropiperidine as it can be used to synthesize peptides or mimic certain amino acid residues. This can help in studying protein interactions and functions, as well as in the development of peptide-based therapeutics .
Chemical Biology
In chemical biology, 1-Benzyl-4,4-difluoropiperidine can be a tool for probing biological systems. It can be used to label biomolecules, study biological pathways, or as a scaffold for developing probes that can help visualize or track biological processes in real-time .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHRARQBWMKEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382314 | |
Record name | 1-benzyl-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4,4-difluoropiperidine | |
CAS RN |
155137-18-1 | |
Record name | 1-benzyl-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 155137-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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